2-(4-fluorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3S/c18-13-6-4-11(5-7-13)8-16(22)20-17-19-15(10-25-17)12-2-1-3-14(9-12)21(23)24/h1-7,9-10H,8H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRWUCJBZHALJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl and nitrophenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
2-(4-fluorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s bioactive properties make it a candidate for investigating biological pathways and interactions.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: The compound’s unique properties are explored for use in materials science and chemical engineering.
Mechanism of Action
The mechanism by which 2-(4-fluorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl and nitrophenyl groups can interact with enzymes or receptors, potentially inhibiting or activating biological processes. The thiazole ring may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogues, focusing on structural variations, biological activities, and physicochemical properties.
Structural Analogues and Substitution Patterns
Table 1: Structural and Substitutional Comparison
Key Observations:
Electron-Withdrawing Groups: The target compound’s 3-nitro group contrasts with chlorine (Compound 14) and methoxy (Compound 20) substituents, affecting electronic density and enzyme binding.
Fluorine Position: Ortho-fluorine in Compound 3j vs.
Heterocyclic Modifications : CPN-9 and GSK1570606A replace phenyl with pyridyl groups, introducing basic nitrogen atoms that influence solubility and target selectivity.
Activity Trends:
- Anti-Inflammatory Potential: Compound 20’s MMP inhibition suggests the target compound may share similar efficacy due to structural similarities.
- Antimicrobial vs. Metabolic Targets : GSK1570606A and 3j highlight divergent applications—antiparasitic vs. antidiabetic—depending on substituent-driven target selectivity.
Table 3: Physicochemical Data
Key Insights:
- Synthetic Accessibility : The target compound’s nitro group may complicate synthesis due to reactivity, whereas chloro or methoxy substituents (e.g., Compound 14 ) allow milder conditions.
- Solubility : Fluorine and nitro groups increase LogP, reducing aqueous solubility but enhancing membrane permeability.
Biological Activity
2-(4-fluorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound characterized by its unique structural features, including a fluorophenyl group, a nitrophenyl group, and a thiazole ring. This combination of functional groups suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its anticancer, antimicrobial, and antiparasitic properties.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 394.45 g/mol. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has been tested against various human cancer cell lines, including:
- MV4-11 (acute myeloid leukemia)
- MCF-7 (breast cancer)
- A549 (lung cancer)
In vitro assays demonstrated significant antiproliferative effects with IC50 values ranging from 1.13 to 4.28 µg/mL across different cell lines . The mechanism of action appears to involve DNA intercalation and inhibition of topoisomerases, which are critical for DNA replication and transcription .
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| MV4-11 | 1.13 - 3.21 |
| MCF-7 | 3.18 - 4.28 |
| A549 | Not specified |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. In vitro studies indicated that it possesses significant antibacterial activity comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:
| Bacterial Strain | MIC Value (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.30 |
| Pseudomonas aeruginosa | 0.35 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Antiparasitic Activity
Another area of interest is the compound's activity against Toxoplasma gondii, a parasitic pathogen responsible for toxoplasmosis. Preliminary studies indicate that it exhibits significant anti-Toxoplasma activity with IC50 values significantly lower than those of conventional treatments like sulfadiazine .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- DNA Intercalation : The thiazole ring facilitates binding to DNA, disrupting replication.
- Enzyme Inhibition : It may inhibit enzymes such as topoisomerases and purine nucleoside phosphorylase, critical in cancer and parasitic pathways .
Case Studies
- Anticancer Efficacy : In a study involving multiple cancer cell lines, the compound was shown to induce apoptosis in MV4-11 cells through caspase activation pathways.
- Antimicrobial Resistance : A comparative study demonstrated that derivatives of this compound exhibited lower resistance profiles compared to traditional antibiotics when tested against resistant strains of bacteria.
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-fluorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide?
The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of 2-amino-4-(3-nitrophenyl)thiazole with a halogenated acetamide derivative (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) under reflux conditions using a polar aprotic solvent like DMF or acetonitrile .
- Step 2 : Cyclization or coupling reactions may require catalysts such as anhydrous AlCl₃ or POCl₃, as demonstrated in analogous thiazole syntheses .
- Step 3 : Purification via recrystallization (e.g., methanol/water) or column chromatography. Validate purity using HPLC or TLC.
Q. What spectroscopic methods are recommended for structural characterization?
- NMR (¹H/¹³C) : Identify substituents on the thiazole ring (e.g., fluorophenyl and nitrophenyl groups) and confirm acetamide linkage. Look for characteristic shifts: ~δ 2.1 ppm (acetamide CH₃), δ 7.0–8.5 ppm (aromatic protons) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretch (~1650–1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula C₁₇H₁₁FN₄O₃S .
Q. How can preliminary biological activity screening be designed for this compound?
- Antimicrobial Assays : Use microdilution methods (e.g., MIC against S. aureus or E. coli) in Mueller-Hinton broth, with ampicillin as a positive control .
- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 µM, with cisplatin as a reference .
Advanced Questions
Q. How can synthetic yields be optimized for this compound?
- Reagent Stoichiometry : Adjust molar ratios of the thiazole precursor and acetamide derivative (1:1.2–1.5) to drive the reaction to completion .
- Solvent Optimization : Test high-boiling solvents (e.g., DMSO or toluene) to enhance solubility and reduce side products.
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂, FeCl₃) or organocatalysts to improve reaction kinetics .
Q. What mechanistic studies are suitable to elucidate its biological activity?
- Enzyme Inhibition Assays : Target kinases (e.g., EGFR or COX-2) using fluorescence-based kits. For example, measure IC₅₀ values via ATPase activity inhibition .
- Molecular Docking : Perform in silico studies with AutoDock Vina to predict binding modes to active sites (e.g., COX-2 PDB: 5KIR) .
- ROS Detection : Use DCFH-DA probes in cancer cells to assess oxidative stress induction .
Q. How should conflicting bioactivity data from different assays be resolved?
- Assay Replication : Repeat experiments under standardized conditions (pH, temperature, cell passage number) to rule out variability .
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing the nitro group with methoxy) to isolate pharmacophore contributions .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., flufenacet derivatives) to identify trends in substituent effects .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
